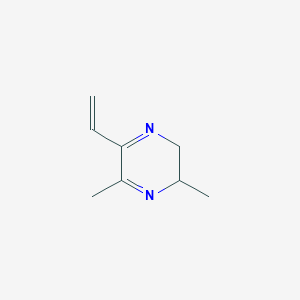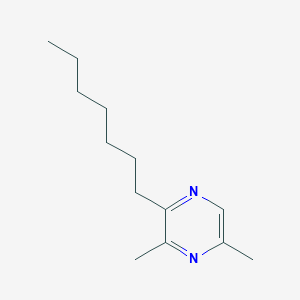![molecular formula C18H11Cl2N3O4 B15169768 Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- CAS No. 647853-00-7](/img/structure/B15169768.png)
Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, pyridinyl, and nitro groups. These substitutions confer specific chemical properties and reactivity, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- typically involves multi-step organic reactions. One common method starts with the chlorination of benzamide, followed by nitration and subsequent coupling with a pyridinyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems ensures consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amines.
Substitution: Halogen atoms can be replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted benzamides .
Aplicaciones Científicas De Investigación
Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism by which Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Bromo-phenyl)-2-chloro-benzamide
- 2-chloro-N-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)benzamide
- 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea
Uniqueness
Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required .
Propiedades
Número CAS |
647853-00-7 |
|---|---|
Fórmula molecular |
C18H11Cl2N3O4 |
Peso molecular |
404.2 g/mol |
Nombre IUPAC |
2-chloro-N-[4-(6-chloropyridin-2-yl)oxyphenyl]-5-nitrobenzamide |
InChI |
InChI=1S/C18H11Cl2N3O4/c19-15-9-6-12(23(25)26)10-14(15)18(24)21-11-4-7-13(8-5-11)27-17-3-1-2-16(20)22-17/h1-10H,(H,21,24) |
Clave InChI |
QVLHKKZTZCKVQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Cl)OC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde](/img/structure/B15169685.png)
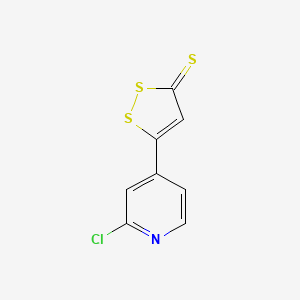
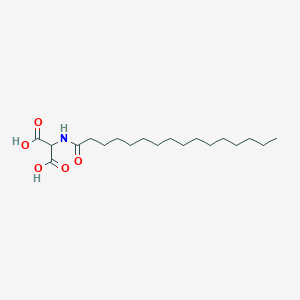
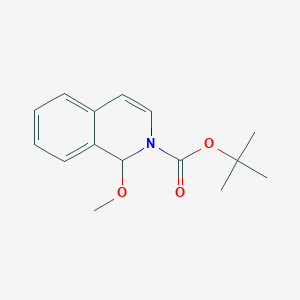
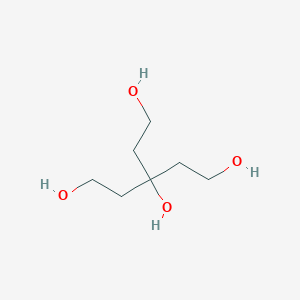

![1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B15169752.png)
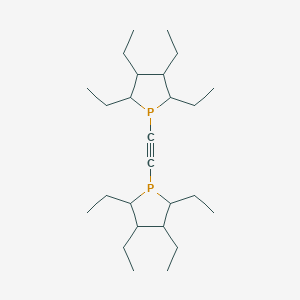

![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)
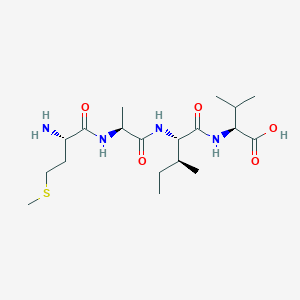
![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)
